(4-Amino-phenyl)-hydroxy-acetic acid methyl ester
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Overview
Description
“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is a chemical compound. It is a light yellow to beige powder . It is soluble in alcohols and alkalis, and slightly soluble in hot water . It can be detected using HPLC, NMR techniques .
Synthesis Analysis
The synthesis of “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” involves several steps. The mixture is cooled to 40-50℃ and neutralized with sodium carbonate to pH=9, then filtered. The filtrate is further neutralized with acetic acid until pH=4, resulting in the precipitation of 4-aminophenylacetic acid . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is represented by the formula: C9H10O3 . The molecular weight is 166.1739 .
Chemical Reactions Analysis
Esters, such as “(4-Amino-phenyl)-hydroxy-acetic acid methyl ester”, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
“(4-Amino-phenyl)-hydroxy-acetic acid methyl ester” is a light yellow to beige powder . It is soluble in alcohols and alkalis, and slightly soluble in hot water .
Scientific Research Applications
Synthetic Applications and Methodologies
Synthesis of Heterocyclic Compounds : The reaction of 2-(hydroxy-phenyl)-acetic acid methyl ester with other reagents has been employed to synthesize complex heterocyclic structures, showcasing the utility of similar esters in constructing pharmacologically relevant molecules (Zhang Guo-fu, 2012).
Advanced Organic Synthesis : Compounds similar to "(4-Amino-phenyl)-hydroxy-acetic acid methyl ester" have been used as intermediates in the synthesis of novel organic molecules, demonstrating the importance of these esters in organic synthesis and potential drug development (Walid Fathalla, 2015).
Chiral Resolution Tools : The use of phenylglycine methyl ester (PGME) for the elucidation of the absolute configuration of chiral carboxylic acids underlines the importance of similar compounds in analytical chemistry, particularly in determining the stereochemistry of complex molecules (Yabuuchi & Kusumi, 2000).
Biochemical Research and Molecular Design
Anticancer Research : Modifications of structurally related esters have led to the synthesis of compounds with potential anticancer activities, highlighting the role of these esters in the development of new therapeutic agents (S. E. Rayes et al., 2019).
Enzymatic Resolution for Drug Synthesis : The enantioselective hydrolysis of related compounds using specific enzymes illustrates the application of these esters in producing enantiomerically pure substances, crucial for drug synthesis and pharmaceutical research (Wei Dongzhi, 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-aminophenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMGLCCWIJAQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-phenyl)-hydroxy-acetic acid methyl ester | |
CAS RN |
182918-73-6 |
Source
|
Record name | methyl 2-(4-aminophenyl)-2-hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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